molecular formula C19H16ClNO4 B11290850 N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B11290850
M. Wt: 357.8 g/mol
InChI Key: PVNHTPSNTYDXPM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a phenoxymethyl group and a carboxamide group, along with a 3-chloro-4-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine derivative.

    Substitution with the 3-chloro-4-methoxyphenyl Moiety: The final step involves the substitution of the furan ring with the 3-chloro-4-methoxyphenyl group using a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide: This compound is unique due to its specific substitution pattern and functional groups.

    N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

This compound is unique due to its combination of a furan ring, phenoxymethyl group, carboxamide group, and 3-chloro-4-methoxyphenyl moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO4/c1-23-17-9-7-13(11-16(17)20)21-19(22)18-10-8-15(25-18)12-24-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)

InChI Key

PVNHTPSNTYDXPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)Cl

Origin of Product

United States

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